molecular formula C19H16N2O3 B12552719 4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid

4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid

Cat. No.: B12552719
M. Wt: 320.3 g/mol
InChI Key: QUZMYDFFQFGKPL-UHFFFAOYSA-N
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Description

4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzhydryl group attached to an imino group, which is further connected to a hydroxypyridine carboxylic acid moiety. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of benzhydrylamine with 4-hydroxypyridine-3-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the imino linkage.

Another approach involves the use of a protecting group strategy, where the hydroxyl group of 4-hydroxypyridine-3-carboxylic acid is temporarily protected, followed by the introduction of the benzhydrylimino group. The protecting group is then removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The imino group can be reduced to form an amine derivative.

    Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-benzhydrylimino-1-ketopiperidine-3-carboxylic acid.

    Reduction: Formation of 4-benzhydrylamino-1-hydroxypyridine-3-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzhydryl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The hydroxypyridine moiety can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypyridine-2-carboxylic acid: A pyridine derivative with similar hydroxyl and carboxylic acid functionalities.

    1H-Pyrazolo[3,4-b]pyridines: Heterocyclic compounds with a fused pyrazole and pyridine ring system.

Uniqueness

4-Benzhydrylimino-1-hydroxypyridine-3-carboxylic acid is unique due to the presence of the benzhydrylimino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

4-benzhydrylimino-1-hydroxypyridine-3-carboxylic acid

InChI

InChI=1S/C19H16N2O3/c22-19(23)16-13-21(24)12-11-17(16)20-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,18,24H,(H,22,23)

InChI Key

QUZMYDFFQFGKPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C3C=CN(C=C3C(=O)O)O

Origin of Product

United States

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